molecular formula C15H24N4O2 B6501168 tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate CAS No. 1420807-06-2

tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate

Cat. No.: B6501168
CAS No.: 1420807-06-2
M. Wt: 292.38 g/mol
InChI Key: YGXWLFFZZZEGRQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate (CAS 1420807-06-2) is a nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C15H24N4O2, with a molecular weight of 292.38 g/mol . The compound features a piperidine core that is strategically functionalized; the tert-butyloxycarbonyl (Boc) group serves as a protective amine, while the N-methyl-N-pyrazin-2-yl amino moiety provides a key pharmacophoric element . This specific structure classifies it as a valuable chemical synthon for constructing more complex molecules. The primary research application of this compound is as a sophisticated intermediate in the synthesis of potential therapeutic agents. Compounds containing the pyrazin-2-yl-amine scaffold have been investigated for their biological activity, particularly as kinase inhibitors . Research indicates that such structures can function as inhibitors of kinases like CHK1 (Serine/threonine-protein kinase Chk1) and may be explored in conjunction with other anti-cancer modalities such as DNA-damaging agents, anti-metabolites, and microtubule inhibitors . Its mechanism of action, when incorporated into a final active compound, typically involves interaction with enzymatic ATP-binding sites, disrupting signal transduction pathways crucial for cell proliferation. This makes it a relevant scaffold for research in oncology, specifically in the development of targeted cancer therapies . The piperazine and piperidine rings are among the most frequently used heterocycles in FDA-approved drugs, prized for their ability to improve the physicochemical properties of lead compounds and to act as a conformational scaffold for presenting pharmacophores to biological targets . This compound is supplied for research use only (RUO) and is strictly not for diagnostic or therapeutic use. Researchers should handle it with standard laboratory precautions.

Properties

IUPAC Name

tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-5-12(6-10-19)18(4)13-11-16-7-8-17-13/h7-8,11-12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXWLFFZZZEGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The palladium-catalyzed Buchwald-Hartwig amination is a robust method for constructing the C–N bond between the piperidine amine and the pyrazine ring. This approach leverages aryl halides or pseudohalides as electrophilic partners.

Starting Materials and Catalytic System

  • Piperidine precursor : tert-Butyl 4-aminopiperidine-1-carboxylate.

  • Pyrazine electrophile : 2-Chloropyrazine or 2-bromopyrazine.

  • Catalyst : Pd(dppf)Cl₂ (0.1 equiv).

  • Base : Cs₂CO₃ (4.0 equiv).

  • Solvent : Dioxane/water (4:1 v/v).

Reaction Mechanism

The Pd(0) catalyst facilitates oxidative addition into the C–X bond (X = Cl, Br) of the pyrazine, followed by coordination of the piperidine amine. Reductive elimination forms the C–N bond, yielding the target compound (Fig. 1).

Pd(0)+Ar–XPd(II)–Ar–XaminePd(II)–N(Ar)Ar–N–Piperidine+Pd(0)\text{Pd(0)} + \text{Ar–X} \rightarrow \text{Pd(II)–Ar–X} \xrightarrow{\text{amine}} \text{Pd(II)–N(Ar)} \rightarrow \text{Ar–N–Piperidine} + \text{Pd(0)}

Optimization and Yield

  • Temperature : 90°C.

  • Time : 5 hours.

  • Yield : 86%.

ParameterValueReference
Catalyst Loading0.1 equiv Pd(dppf)Cl₂
Solvent SystemDioxane/H₂O (4:1)
Isolated Yield86%

Reductive Amination of Pyrazine-2-Carbaldehyde

Two-Step Functionalization

This method involves condensing tert-butyl 4-aminopiperidine-1-carboxylate with pyrazine-2-carbaldehyde followed by methylation.

Step 1: Imine Formation

  • Conditions : Pyrazine-2-carbaldehyde (1.2 equiv), NaBH(OAc)₃ (1.5 equiv), AcOH (0.5 equiv) in CH₂Cl₂ at 0°C to room temperature.

  • Intermediate : tert-Butyl 4-[(pyrazin-2-yl)imino]piperidine-1-carboxylate.

Step 2: Methylation

  • Methylating agent : Methyl iodide (2.0 equiv).

  • Base : K₂CO₃ (3.0 equiv).

  • Solvent : DMF, 60°C, 12 hours.

  • Yield : 72% over two steps.

StepReagentsConditionsYieldReference
1Pyrazine-2-carbaldehydeCH₂Cl₂, RT, 6 h85%
2CH₃I, K₂CO₃DMF, 60°C, 12 h85%

Mitsunobu Reaction for Direct Alkylation

Alcohol Activation Strategy

The Mitsunobu reaction enables direct coupling of pyrazin-2-ylmethanol to the piperidine amine, followed by methylation.

Reaction Setup

  • Alcohol : Pyrazin-2-ylmethanol (1.5 equiv).

  • Phosphine : Triphenylphosphine (1.2 equiv).

  • Azodicarboxylate : DIAD (1.2 equiv).

  • Solvent : THF, 0°C to RT, 24 hours.

Post-Reaction Methylation

  • Methylation : Similar to Method 2, using CH₃I/K₂CO₃ in DMF.

  • Total Yield : 68% (two steps).

Piperidine–NH2+Pyrazin-2-yl–CH2OHDIAD, PPh3Piperidine–NH–CH2–PyrazineCH3ITarget\text{Piperidine–NH}2 + \text{Pyrazin-2-yl–CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{Piperidine–NH–CH}2\text{–Pyrazine} \xrightarrow{\text{CH}_3\text{I}} \text{Target}

Comparative Analysis of Methods

Efficiency and Practicality

MethodAdvantagesLimitationsYieldReference
Pd-Catalyzed CouplingHigh regioselectivity, scalableRequires inert atmosphere86%
Reductive AminationMild conditions, no metal catalystsMulti-step, moderate yields72%
Mitsunobu ReactionDirect C–N bond formationSensitive to moisture, costly68%

Functional Group Compatibility

  • Boc Stability : All methods preserve the tert-butyl carbamate under neutral to basic conditions.

  • Pyrazine Reactivity : Halogenated pyrazines (e.g., 2-chloropyrazine) exhibit higher electrophilicity than aldehydes in coupling reactions.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Pd recovery systems (e.g., immobilized Pd on carbon) reduce costs.

  • Continuous Flow : Method 1 adapts well to flow reactors, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazine ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine or pyrazine compounds .

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the synthesis of novel drugs targeting various conditions. Its structural components allow for modifications that can enhance pharmacological properties.

Case Study : Research indicates that derivatives of piperidine compounds exhibit significant activity against certain cancer cell lines. The incorporation of the pyrazine group may enhance this activity due to improved binding affinity to biological targets.

Neuropharmacology

Piperidine derivatives are often explored for their neuroactive properties. The presence of the pyrazine moiety may influence neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders.

Case Study : A study on similar piperidine derivatives demonstrated their efficacy in modulating dopamine receptors, suggesting potential applications in treating conditions like schizophrenia and Parkinson’s disease.

Antimicrobial Activity

Compounds with similar structures have been evaluated for antimicrobial properties. The unique combination of functional groups in tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate may provide enhanced antibacterial or antifungal activity.

Case Study : Preliminary tests on related compounds have shown promising results against Gram-positive and Gram-negative bacteria, warranting further exploration of this compound's potential antimicrobial effects.

Mechanism of Action

The mechanism of action of tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and key analogs:

Compound Name Key Substituents Structural Differences Potential Impact on Properties References
tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate (Target) Methylamino-pyrazine at position 4 Reference compound. Balanced lipophilicity; hydrogen bonding via pyrazine N and NH.
tert-butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate Ethoxymethyl-pyrazine at position 4 Ether linkage replaces methylamino group. Reduced hydrogen bonding capacity; increased steric bulk may affect membrane permeability.
tert-butyl 4-(3-amino-6-(4-(methylsulfonyl)phenyl)pyrazin-2-yl)piperidine-1-carboxylate Amino-pyrazine + methylsulfonylphenyl at position 4 Sulfonyl group introduces electron-withdrawing effects. Enhanced solubility; potential for stronger target binding via sulfone interactions.
tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate Cyano + pyridinyl at position 4 Pyridine (1 N) replaces pyrazine (2 N); cyano group added. Increased electron-withdrawing effects; altered binding affinity due to pyridine vs. pyrazine.
tert-butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate Piperazine scaffold + pyridinyl ethyl at position 4 Piperazine (2 N) replaces piperidine (1 N); ethyl linker adds flexibility. Higher solubility due to additional N; conformational flexibility may influence target engagement.
tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate Aminobenzoyl at position 4 Benzoyl group introduces aromaticity. Enhanced π-π stacking potential; possible metabolic instability due to benzoyl moiety.

Key Comparative Insights

Scaffold Variations :

  • Piperidine vs. Piperazine : Piperazine analogs (e.g., ) exhibit higher solubility due to the additional nitrogen atom, but this may alter pharmacokinetics compared to the piperidine-based target compound .
  • Heterocyclic Substituents : Pyrazine (2 N) in the target compound offers stronger hydrogen bonding vs. pyridine (1 N) in analogs like . This difference could enhance binding to biological targets such as kinases or malaria parasites .

Functional Group Effects: Amino vs. Ether Linkages: The methylamino group in the target compound enables hydrogen bond donation, unlike the ethoxymethyl group in . This may improve target affinity in enzyme inhibition .

Synthetic Complexity :

  • The target compound’s synthesis likely requires fewer steps than analogs with Suzuki couplings () or boronate intermediates. However, coupling reactions for pyrazine incorporation may necessitate stringent conditions to avoid side reactions .

Biological Relevance: Pyrazine-containing compounds (e.g., ) are prominent in antimalarial research due to their ability to disrupt parasite metabolism. The target compound’s methylamino group may optimize interactions with heme detoxification pathways .

Biological Activity

tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate is a chemical compound that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This compound belongs to a class of piperidine derivatives that are often explored for their therapeutic properties, including anti-tumor and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H23N5O3C_{15}H_{23}N_{5}O_{3}. The structure features a piperidine ring substituted with a tert-butyl group and a methylpyrazine moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly within signaling pathways involved in cell proliferation and survival. It has been noted that compounds similar to this one can inhibit Class I PI3-kinase enzymes, which play a significant role in cancer biology by regulating cell growth and metabolism .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-tumor Activity Inhibits cellular proliferation in various cancer cell lines via PI3K inhibition .
Enzyme Inhibition Potentially inhibits receptor tyrosine kinases, affecting downstream signaling pathways .
Neuroprotective Effects Investigated for protective effects against neurodegenerative diseases .

Case Studies

  • Anti-Cancer Efficacy : A study demonstrated that derivatives containing the pyrazine moiety exhibited significant anti-cancer properties by inducing apoptosis in cancer cells. The mechanism was linked to the inhibition of PI3K signaling pathways, leading to reduced tumor growth in xenograft models .
  • Neuroprotection : Another investigation focused on the neuroprotective potential of similar compounds in models of Alzheimer's disease. Results indicated that these compounds could reduce oxidative stress and improve cognitive functions in treated animals .
  • Pharmacological Profiling : In pharmacological studies, the compound was assessed for its binding affinity to various receptors, revealing moderate selectivity towards specific kinase targets associated with tumorigenesis and inflammation .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Inhibition of Tumor Cell Growth : Compounds similar to this one have shown IC50 values in the nanomolar range against mutant forms of receptor tyrosine kinases, indicating potent anti-tumor activity .
  • Mechanistic Insights : The interaction with Class I PI3K isoforms has been confirmed through biochemical assays, suggesting that this compound may serve as a lead for developing selective inhibitors targeting these pathways .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate?

The synthesis typically involves coupling 6-chloropyrazine-2-carboxylic acid with tert-butyl 4-aminopiperidine-1-carboxylate using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature . Alternative routes may employ multi-step reactions, including nucleophilic substitution and purification via recrystallization or chromatography . Key considerations include solvent choice, stoichiometry, and reaction monitoring (e.g., TLC).

Q. Which spectroscopic and chromatographic methods are used for structural characterization?

Common techniques include:

  • Thin-layer chromatography (TLC) for reaction progress monitoring .
  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (using SHELX programs) for resolving crystal structures, particularly when analyzing derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency compared to dichloromethane .
  • Catalyst screening : Testing alternatives to DMAP, such as HOBt (hydroxybenzotriazole), to reduce side reactions.
  • Temperature control : Elevated temperatures (40–60°C) may accelerate reactions but require careful monitoring to prevent decomposition .
  • Purification : Gradient column chromatography or preparative HPLC for isolating high-purity products.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The chlorine atom on the pyrazine ring undergoes nucleophilic substitution due to its electron-withdrawing nature, facilitating reactions with amines or thiols. Steric hindrance from the tert-butyl group on the piperidine ring may slow reactivity, necessitating longer reaction times or excess nucleophiles . Computational studies (e.g., DFT) can model transition states to predict regioselectivity .

Q. How do structural modifications enhance biological activity in derivatives?

Key strategies include:

  • Pyrazine ring substitutions : Introducing electron-donating groups (e.g., -NH₂) to improve binding to biological targets like kinases .
  • Piperidine ring functionalization : Adding hydrophobic groups (e.g., cyclopropylmethyl) to enhance membrane permeability .
  • Bioisosteric replacements : Replacing the tert-butyl group with trifluoromethyl to modulate metabolic stability . Comparative studies with analogs (e.g., thiophene-triazole derivatives) highlight the impact of heterocyclic moieties on anti-inflammatory or antimicrobial activity .

Data Contradiction and Analysis

Q. How can discrepancies in reported synthetic yields be resolved?

Conflicting yields may arise from:

  • Coupling reagent efficiency : DCC vs. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) comparisons show varying byproduct formation .
  • Purification protocols : Recrystallization (yield: 60–70%) vs. chromatography (yield: 50–55%) trade-offs between purity and recovery .
  • Scale effects : Milligram-scale syntheses often report lower yields than optimized industrial routes due to heat/mass transfer limitations.

Q. What evidence supports the compound’s role as a kinase inhibitor precursor?

Structural analogs (e.g., pyrimidine-piperidine derivatives) demonstrate kinase binding via hydrogen bonding with the pyrazine nitrogen and hydrophobic interactions with the tert-butyl group . In vitro assays using phosphorylation inhibition models validate this mechanism, though potency varies with substituent electronegativity .

Methodological Recommendations

Q. What computational tools are recommended for predicting biological targets?

  • Molecular docking (AutoDock Vina) : To simulate binding to kinases or GPCRs.
  • QSAR models : Correlating substituent properties (e.g., logP, polar surface area) with activity .
  • MD simulations (GROMACS) : Assessing binding stability over time .

Q. How should researchers address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (<5% v/v) to maintain solubility without cytotoxicity.
  • Prodrug design : Introduce phosphate or acetate groups to improve aqueous solubility .

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